GLYCINE-N-FMOC (2-13C)
Description
Role of Fmoc Chemistry in Amino Acid Protection for Peptide Synthesis
The synthesis of peptides and proteins, the workhorses of the cell, is a cornerstone of biochemical research. A key challenge in this process is ensuring that amino acids link together in the correct sequence. This is where protecting groups come into play, temporarily blocking reactive sites on the amino acid to prevent unwanted side reactions.
One of the most significant breakthroughs in this field was the development of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. lgcstandards.compublish.csiro.au Introduced in the late 1970s, Fmoc chemistry has become the method of choice for solid-phase peptide synthesis (SPPS). lgcstandards.comnih.gov In this strategy, the N-terminus of the amino acid is protected by the Fmoc group. thermofisher.com This group is stable under the conditions required for peptide bond formation but can be easily and cleanly removed using a mild base, typically piperidine (B6355638). lgcstandards.comthermofisher.com
The mild conditions of Fmoc chemistry offer several advantages over the older tert-butoxycarbonyl (Boc) method, which requires strong acids for deprotection. thermofisher.comiris-biotech.de This gentler approach allows for the synthesis of a wider variety of peptides, including those with sensitive modifications like phosphorylation and glycosylation, which would not be stable under the harsh conditions of Boc chemistry. nih.gov The versatility and efficiency of Fmoc chemistry have made it an indispensable tool for producing high-quality synthetic peptides for a vast array of research applications. lgcstandards.comiris-biotech.de
Specific Context of GLYCINE-N-FMOC (2-13C) as a Research Synthon
At the intersection of stable isotope labeling and peptide synthesis lies the compound GLYCINE-N-FMOC (2-¹³C). This molecule is a glycine (B1666218) amino acid where the alpha-carbon (the second carbon atom) is the heavy isotope ¹³C. isotope.comvulcanchem.com Additionally, the amino group is protected by the Fmoc group. This specific combination makes it a powerful synthon, or building block, for a variety of advanced research applications.
The presence of the ¹³C label allows researchers to specifically track the glycine residue within a larger peptide or protein. sigmaaldrich.com This is particularly valuable in NMR-based structural studies, where the ¹³C nucleus provides a distinct signal that can be used to probe the local environment and dynamics of that specific part of the molecule. sigmaaldrich.comresearchgate.net In proteomics, which is the large-scale study of proteins, ¹³C-labeled amino acids are used to quantify changes in protein abundance between different samples. silantes.com
Furthermore, the Fmoc group enables the direct incorporation of this labeled glycine into a desired peptide sequence using the well-established methods of solid-phase peptide synthesis. vulcanchem.comsigmaaldrich.com This allows for the precise placement of the isotopic label at a specific position within the peptide chain, providing a powerful tool for investigating protein structure, function, and dynamics with high precision. sigmaaldrich.comchemrxiv.org
Interactive Data Table: Properties of GLYCINE-N-FMOC (2-13C;15N)
| Property | Value | Source(s) |
| Molecular Weight | 299.29 | isotope.comsigmaaldrich.comsigmaaldrich.com |
| Chemical Formula | C₁₆[¹³C]H₁₅[¹⁵N]O₄ | |
| Isotopic Purity | 99 atom % ¹³C; 98 atom % ¹⁵N | sigmaaldrich.com |
| Appearance | Crystalline solid | publish.csiro.au |
| Melting Point | 174-175 °C | sigmaaldrich.comsigmaaldrich.com |
| Storage Temperature | 2-8°C or -5°C to 5°C (refrigerated and desiccated) | isotope.comsigmaaldrich.comsigmaaldrich.com |
| Primary Applications | Biomolecular NMR, Peptide Synthesis, Proteomics | isotope.comvulcanchem.comsigmaaldrich.com |
| CAS Number (Labeled) | 285978-12-3 | isotope.comsigmaaldrich.com |
Detailed Research Findings
The application of GLYCINE-N-FMOC (2-¹³C) and similar isotopically labeled amino acids has yielded significant insights across various research domains.
In the field of structural biology, the site-specific incorporation of ¹³C-labeled glycine allows for detailed NMR studies. These studies can reveal information about the three-dimensional structure of peptides and proteins, as well as their conformational changes and dynamics. silantes.comsigmaaldrich.com For example, research has shown that the spin-lattice relaxation time (T1) of a ¹³C-labeled glycine at the C-terminus of a peptide can be surprisingly long, which is advantageous for certain advanced NMR techniques like dissolution-dynamic nuclear polarization (d-DNP). chemrxiv.org
Metabolic research has also benefited greatly from the use of ¹³C-labeled glycine. By tracing the incorporation of the ¹³C label into various metabolites, researchers can map out metabolic pathways and quantify their activity. nih.govacs.org Studies using ¹³C-labeled glucose and glycine have helped to characterize the complex structures of melanoidins, which are formed during the Maillard reaction. acs.org Other research has utilized ¹³C NMR spectroscopy to track the de novo synthesis of amino acids, including glycine, in cell cultures, providing a more complete picture of cellular metabolism by accounting for the flux of labels into proteins. nih.gov
Properties
Molecular Weight |
298.30 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic Methodologies for Glycine N Fmoc 2 13c and Derivatives
Asymmetric Synthesis Approaches for Enantiomeric Purity
While glycine (B1666218) itself is achiral, it serves as a fundamental prochiral precursor for the asymmetric synthesis of various α-amino acids. These methods introduce a chiral center at the α-carbon, and when starting with Glycine (2-¹³C), they produce isotopically labeled, enantiomerically pure amino acids. The key is to create a temporary chiral environment around the glycine molecule that directs the addition of a substituent to one face of the α-carbon over the other.
Chiral auxiliary-based methods are a classic and effective approach for stereocontrolled alkylation of glycine enolates. njtech.edu.cn In this strategy, the achiral Glycine (2-¹³C) is covalently attached to a recoverable, enantiopure molecule known as a chiral auxiliary. The auxiliary imparts facial selectivity to the glycine enolate, guiding incoming electrophiles to a specific side.
The general process involves:
Attachment: The Glycine (2-¹³C) precursor is coupled to the chiral auxiliary.
Enolate Formation: A strong base is used to deprotonate the α-carbon, forming a rigid, chiral enolate.
Stereoselective Alkylation: The enolate is reacted with an electrophile (e.g., an alkyl halide), which adds to the less sterically hindered face as directed by the auxiliary.
Cleavage: The chiral auxiliary is removed, typically by hydrolysis, to yield the desired α-amino acid, now containing the ¹³C label and a new chiral center, while the auxiliary can be recovered and reused.
One prominent example is the use of pseudoephedrine as a chiral auxiliary. Another widely applied strategy is the use of Evans' oxazolidinone auxiliaries. These methods provide a reliable route to a wide range of D and L α-amino acids with high levels of stereochemical control. nih.govresearchgate.net
A leading methodology for the asymmetric synthesis of diverse amino acids from a glycine template involves the use of square-planar Nickel(II) complexes. nih.govnih.gov This approach utilizes a Schiff base formed between glycine and a chiral tridentate ligand, which then coordinates with a Ni(II) ion.
The mechanism proceeds as follows:
Complex Formation: A Schiff base is formed between Glycine (2-¹³C) and a chiral ligand, often derived from (S)- or (R)-2-N-(N'-benzylprolyl)amino-benzophenone (BPB) or similar structures. This Schiff base then coordinates with Ni(II) to form a rigid, planar complex.
Stereoselective Alkylation: The complex shields one face of the glycine α-carbon, leaving the other exposed. Deprotonation with a base generates a nucleophilic glycine equivalent that reacts with an electrophile. The steric hindrance from the chiral ligand ensures a highly diastereoselective alkylation.
Disassembly: The resulting complex is disassembled, typically by acidic hydrolysis (e.g., with HCl), which liberates the newly synthesized, enantiomerically enriched α-amino acid (2-¹³C). nih.gov The chiral ligand can then be recovered and reused. nih.gov
This method is renowned for its excellent yields and high diastereoselectivities, often exceeding 98% d.e. nih.gov It has proven to be robust and applicable for the large-scale synthesis of tailor-made amino acids. nih.gov
| Method | Key Reagent/System | Typical Stereoselectivity (d.e.) | Advantages | Reference |
|---|---|---|---|---|
| Chiral Auxiliary | Evans' Oxazolidinones, Pseudoephedrine | >90% | Well-established, predictable stereochemical outcome. | nih.govresearchgate.net |
| Ni(II) Complex | Ni(II) complex of Schiff base from glycine and a chiral ligand (e.g., (S)-BPB) | >98% | Excellent diastereoselectivity, high yields, suitable for large-scale synthesis. | nih.govnih.gov |
Fmoc Protection Strategies for Glycine Precursors
The protection of the amino group of Glycine (2-¹³C) with the Fmoc group is a critical step to prepare it for use in solid-phase peptide synthesis (SPPS). The Fmoc group is stable under acidic conditions but is easily removed with a mild base, such as piperidine (B6355638), making it orthogonal to many side-chain protecting groups used in peptide synthesis. wikipedia.orgcreative-peptides.com
The most common method for Fmoc protection is the reaction of the amino acid with an Fmoc-donating reagent under basic aqueous conditions, a variation of the Schotten-Baumann reaction. total-synthesis.com
Reagents: The primary reagents used are 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.org Fmoc-OSu is often preferred due to its greater stability and reduced tendency to form side products. total-synthesis.com
Conditions: The reaction is typically performed by dissolving Glycine (2-¹³C) in an aqueous solution of a base like sodium carbonate or sodium bicarbonate, often mixed with an organic solvent such as dioxane or dimethylformamide (DMF) to aid solubility. total-synthesis.com The Fmoc reagent is then added, and the reaction is stirred at room temperature while maintaining a basic pH.
Workup: After the reaction is complete, the mixture is typically acidified to protonate the carboxylic acid group, and the resulting Fmoc-Glycine (2-¹³C)-OH is extracted into an organic solvent and purified.
Care must be taken to avoid side reactions, such as the formation of dipeptides, especially when loading glycine onto a resin support. oup.com
| Reagent | Typical Conditions | Key Advantages | Reference |
|---|---|---|---|
| Fmoc-Cl (9-fluorenylmethyl chloroformate) | Aqueous sodium carbonate or bicarbonate, Dioxane/Water, 0°C to RT | Classical, effective reagent. | total-synthesis.com |
| Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) | Aqueous sodium bicarbonate, THF/Water or DMF, RT | More stable than Fmoc-Cl, cleaner reaction profile. | wikipedia.orgthieme-connect.com |
Large-Scale Preparation Techniques
The transition from laboratory-scale synthesis to large-scale production of Fmoc-Glycine (2-¹³C) and its derivatives requires methodologies that are cost-effective, high-yielding, and operationally simple. The development of peptide therapeutics has driven significant improvements in the manufacturing of Fmoc-amino acids, leading to economies of scale. altabioscience.comnih.gov
For producing chiral amino acids from a glycine template, the Nickel(II) complex methodology is particularly attractive for large-scale applications. nih.gov Key advantages include:
High Yields and Purity: The reactions consistently produce high chemical yields and excellent stereochemical purity, minimizing the need for extensive purification. nih.gov
Catalyst/Ligand Recovery: The chiral tridentate ligand used to form the complex can be reclaimed with minimal loss (less than 10% per cycle) and reused multiple times, which significantly reduces costs. nih.gov
Operational Simplicity: The procedure is convenient and has been successfully scaled to produce over 100 grams of product in a single batch. nih.gov
The Fmoc protection step is also amenable to scale-up, as the reaction conditions are straightforward and use readily available, inexpensive reagents. The main challenge on a large scale is ensuring efficient mixing and temperature control to maintain high yields and purity.
Derivatization and Functionalization for Specific Research Applications
Once synthesized, GLYCINE-N-FMOC (2-¹³C) is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). creative-peptides.com Its derivatization involves the activation of its carboxylic acid group, allowing it to couple with the free amino group of a growing peptide chain anchored to a solid resin support. uci.edu
The true value of the ¹³C label is realized in the final peptide, where it serves as a powerful spectroscopic probe. medchemexpress.commusechem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C nucleus is NMR-active. Incorporating a ¹³C-labeled glycine at a specific position in a peptide or protein allows researchers to study the structure, dynamics, and interactions of that specific site without the spectral complexity of a uniformly labeled sample. nih.govsigmaaldrich.com This site-specific labeling is invaluable for analyzing protein folding, ligand binding, and enzyme mechanisms. nmr-bio.com
Mass Spectrometry (MS): Peptides synthesized with GLYCINE-N-FMOC (2-¹³C) can be used as internal standards for quantitative proteomics. isotope.com The mass shift caused by the ¹³C isotope allows for the precise differentiation and quantification of the labeled peptide against its unlabeled, naturally occurring counterpart in complex biological samples.
The functionalization, therefore, is the incorporation of this labeled amino acid into a peptide sequence, transforming a simple molecule into a sophisticated tool for biochemical and biophysical research. researchgate.net
| Application | Derivatization/Functionalization Method | Purpose of ¹³C Label | Reference |
|---|---|---|---|
| NMR Spectroscopy | Incorporation into a peptide via SPPS. | Acts as a site-specific probe to study protein structure, dynamics, and interactions. | nih.govsigmaaldrich.com |
| Mass Spectrometry | Incorporation into a peptide via SPPS. | Serves as a heavy-isotope internal standard for quantitative analysis of proteins/peptides. | isotope.com |
Applications in Solid Phase Peptide Synthesis Spps
Incorporation of GLYCINE-N-FMOC (2-¹³C) into Peptides
The incorporation of GLYCINE-N-FMOC (2-¹³C) into a growing peptide chain on a solid support follows the standard principles of Fmoc-based SPPS. The process involves the sequential addition of amino acids to a resin.
The general cycle of SPPS involves several key steps:
Resin Preparation : The synthesis begins with a solid support, typically a resin, to which the first amino acid is attached.
Deprotection : The Nα-Fmoc protecting group of the resin-bound amino acid is removed to expose a free amine.
Activation and Coupling : The incoming amino acid, in this case, GLYCINE-N-FMOC (2-¹³C), has its carboxylic acid group activated. This activated amino acid is then coupled to the free amine of the preceding amino acid on the resin, forming a peptide bond. An excess of the Fmoc-protected amino acid is typically used to ensure maximum coupling efficiency.
Washing : After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and by-products.
This cycle is repeated with different amino acids according to the desired peptide sequence. The use of GLYCINE-N-FMOC (2-¹³C) does not significantly alter the standard coupling protocols, and common activating agents can be employed.
| Step | Description | Reagents/Conditions |
| 1. Resin Swelling | The solid support is swelled in a suitable solvent to allow for efficient reaction kinetics. | Dichloromethane (DCM) or Dimethylformamide (DMF) |
| 2. Fmoc Deprotection | Removal of the Fmoc group from the N-terminus of the growing peptide chain. | 20-40% piperidine (B6355638) in DMF |
| 3. Washing | Removal of piperidine and by-products. | DMF, Isopropanol, DCM |
| 4. Coupling | Activation of the incoming GLYCINE-N-FMOC (2-¹³C) and its addition to the N-terminus. | Activating agents (e.g., HBTU, HATU, DIC/Oxyma), DIPEA, in DMF |
| 5. Washing | Removal of excess activated amino acid and coupling by-products. | DMF, DCM |
Fmoc Deprotection Mechanisms in Solid-Phase Synthesis
The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step in SPPS and proceeds via a base-catalyzed β-elimination reaction. chempep.com This process is favored by the use of cyclic secondary amines, with piperidine being the most common reagent. nih.gov
The mechanism involves two main steps:
Proton Abstraction : A mild base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorene (B118485) ring system. chempep.com
β-Elimination : This initial deprotonation leads to a β-elimination reaction, resulting in the formation of a highly reactive dibenzofulvene (DBF) intermediate and carbon dioxide. chempep.com The free amine on the N-terminus of the peptide is thus liberated.
The reactive DBF intermediate is immediately trapped by the secondary amine to form a stable adduct, which prevents it from reacting with the newly deprotected amine of the peptide chain. chempep.com The efficiency of this trapping drives the deprotection reaction to completion. The deprotection step is typically monitored by UV spectroscopy, as the released dibenzofulvene-piperidine adduct has a strong UV absorbance.
While piperidine is widely used, alternatives such as 4-methylpiperidine (B120128) (4MP) and piperazine (B1678402) (PZ) have been explored to mitigate side reactions like aspartimide formation. nih.gov The kinetics of deprotection can be influenced by the specific amino acid residue. For instance, the deprotection of Fmoc-L-Arginine(Pbf)-OH may require longer reaction times compared to Fmoc-L-Leucine-OH. nih.gov
Strategies for Synthesizing Labeled Oligopeptides and Proteins
The synthesis of isotopically labeled peptides and proteins is essential for a variety of biochemical and biomedical research applications. SPPS is a powerful tool for creating peptides with site-specific or uniform isotopic labeling patterns.
Site-specific isotopic labeling involves the incorporation of a labeled amino acid at a single, defined position within the peptide sequence. This is achieved by introducing the isotopically labeled Fmoc-amino acid, such as GLYCINE-N-FMOC (2-¹³C), at the desired cycle during SPPS. The remaining amino acids in the sequence are the standard, unlabeled versions.
This approach is particularly valuable for:
NMR Spectroscopy : To study the local environment and dynamics of a specific residue within a protein.
Mass Spectrometry : To serve as an internal standard for the accurate quantification of proteins in complex biological samples. nih.gov
Mechanistic Studies : To probe enzyme-substrate interactions at a specific site.
The synthesis of site-specifically labeled peptides requires high-purity labeled amino acid precursors to avoid isotopic scrambling and ensure the label is exclusively at the intended position.
Uniform labeling involves the synthesis of a peptide or protein where all residues of a particular amino acid type are isotopically labeled. To achieve this with glycine (B1666218), every time a glycine residue is required in the sequence, GLYCINE-N-FMOC (2-¹³C) would be used in the coupling step.
While SPPS is a robust method for synthesizing labeled peptides, several challenges can arise, particularly when dealing with isotopically labeled precursors or synthesizing long or complex peptides.
Challenges:
Cost of Labeled Precursors : Isotopically labeled amino acids are significantly more expensive than their unlabeled counterparts, which can be a limiting factor for large-scale syntheses.
Coupling Efficiency : Incomplete coupling reactions can lead to deletion sequences, where one or more amino acids are missing from the final peptide. This can be exacerbated by the aggregation of the growing peptide chain on the resin.
Side Reactions : During Fmoc deprotection, side reactions such as aspartimide formation can occur with certain amino acid sequences (e.g., Asp-Gly). nih.gov Racemization of amino acids during activation and coupling can also be a concern. nih.gov
Aggregation : "Difficult sequences," often rich in hydrophobic amino acids, can aggregate on the solid support, hindering reagent access and leading to incomplete reactions. nih.gov Glycine itself can sometimes contribute to β-sheet formation and aggregation. nih.gov
Advancements:
Microwave-Assisted SPPS : The use of microwave energy can significantly accelerate both the coupling and deprotection steps, reducing synthesis time and potentially minimizing aggregation.
Novel Protecting Groups and Coupling Reagents : The development of new protecting groups and more efficient coupling reagents helps to improve yields and reduce side reactions.
Modified Resins and Solvents : The use of specialized resins and greener solvent alternatives aims to improve the efficiency and sustainability of SPPS. acs.org
Automated Synthesizers : Modern automated peptide synthesizers offer high throughput and reproducibility, facilitating the synthesis of complex labeled peptides.
Nuclear Magnetic Resonance Nmr Spectroscopy Applications
Elucidation of Protein and Peptide Structure.musechem.com
The precise determination of the three-dimensional arrangement of atoms in proteins and peptides is fundamental to understanding their biological function. Isotopic labeling with compounds like GLYCINE-N-FMOC (2-13C) is a cornerstone of modern structural biology using NMR.
A critical first step in any protein NMR study is the assignment of specific resonance frequencies to individual nuclei within the molecule. The selective incorporation of 13C-labeled glycine (B1666218), often in conjunction with uniform 15N labeling, greatly facilitates this process. nih.govnih.govmeihonglab.com Triple-resonance experiments, which correlate the 1H, 15N, and 13C nuclei of the peptide backbone, are the gold standard for sequential assignment.
The presence of a 13C label at the glycine Cα allows for the unambiguous identification of glycine residues in the protein sequence. By tracing correlations from the amide proton and nitrogen to the alpha-carbon, researchers can pinpoint the location of each glycine. This is particularly useful because the unique chemical shift of the glycine Cα, which is distinct from other amino acid types, serves as a key identifier in complex spectra.
Table 1: Representative 13C Chemical Shifts for Glycine Residues in Different Secondary Structures
| Secondary Structure | Typical Glycine Cα Chemical Shift (ppm) |
|---|---|
| Alpha-Helix | 45.0 - 47.0 |
| Beta-Sheet | 43.0 - 45.0 |
| Random Coil | ~43.5 |
Note: These are typical ranges and can be influenced by the local chemical environment.
Beyond static structure, understanding the conformational flexibility and dynamic motions of proteins and peptides is crucial for comprehending their function. The 13C label in GLYCINE-N-FMOC (2-13C) serves as a sensitive reporter of local conformation and dynamics. Glycine residues, lacking a side chain, often exhibit a greater degree of conformational freedom and can be located in functionally important flexible regions of a protein.
NMR relaxation parameters, such as the spin-lattice (T1) and spin-spin (T2) relaxation times, as well as the heteronuclear Overhauser effect (NOE), are measured for the 13C-labeled Cα. These parameters provide quantitative information about the pico- to nanosecond timescale motions of the peptide backbone at the glycine position. For instance, a shorter T2 relaxation time can indicate the presence of conformational exchange on the microsecond to millisecond timescale, often associated with functionally relevant motions.
Advanced NMR Techniques Utilizing 13C-Labeled Glycine.chemrxiv.orgnih.govmpg.demeihonglab.com
The site-specific introduction of a 13C label opens the door to a range of advanced NMR methodologies designed to tackle particularly challenging biological systems and questions.
Many biologically important proteins, such as membrane proteins and amyloid fibrils, are not amenable to study by conventional solution-state NMR due to their insolubility and large size. Solid-state NMR (ssNMR) provides a powerful alternative for studying these systems in a near-native state. The incorporation of GLYCINE-N-FMOC (2-13C) is highly beneficial for ssNMR studies. nih.govmeihonglab.com
The 13C label enhances sensitivity and provides a spectral window that is often less crowded than the proton spectrum. nih.gov Furthermore, 13C-13C and 13C-15N correlation experiments can be used to establish sequential connectivities and to derive distance restraints for structure determination. The chemical shift of the 13C-labeled glycine Cα is also sensitive to the local secondary structure, providing valuable conformational information. blogspot.com
Table 2: Example of Solid-State NMR Observables for a 13C-Labeled Glycine
| Observable | Structural/Dynamic Information |
|---|---|
| 13C Chemical Shift Anisotropy (CSA) | Provides information on local geometry and dynamics. |
| 13C-15N Dipolar Coupling | Measures the distance between the Cα and the amide nitrogen, providing backbone torsion angle constraints. |
In solution-state NMR, the 13C-labeled glycine can be used to probe the interactions between a protein and its binding partners, such as small molecules, other proteins, or nucleic acids. Chemical shift perturbation (CSP) mapping is a common technique where changes in the chemical shifts of the protein's backbone nuclei are monitored upon the addition of a ligand. The glycine Cα chemical shift is sensitive to its electronic environment, and any binding event that alters this environment will result in a change in its resonance frequency. This allows for the identification of the binding site on the protein.
Furthermore, the study of protein folding pathways can be facilitated by the incorporation of 13C-labeled glycine. By monitoring the NMR signals of the labeled glycine as the protein folds, researchers can gain insights into the formation of secondary and tertiary structure over time.
Dynamic Nuclear Polarization (DNP) is a technique that can dramatically enhance the sensitivity of NMR experiments, particularly in the solid state. nih.govrsc.org DNP works by transferring the high polarization of electron spins from a polarizing agent to the nuclear spins of the sample, resulting in a significant boost in the NMR signal. nih.gov
The presence of a 13C label, as in GLYCINE-N-FMOC (2-13C), is highly advantageous for DNP-enhanced NMR studies. chemrxiv.orgchemrxiv.orgnih.gov The enhanced sensitivity allows for the study of larger and more complex systems, and can significantly reduce the experimental time required to obtain high-quality spectra. This is particularly impactful for ssNMR studies of challenging targets like membrane proteins and large protein complexes. Research has shown that C-terminal glycine residues with a 13C label can exhibit long spin-lattice relaxation times (T1), which is a desirable property for retaining the hyperpolarized state in DNP experiments. chemrxiv.orgchemrxiv.org
Table 3: Factors Influencing DNP Enhancement in 13C-Labeled Samples
| Factor | Effect on DNP Enhancement |
|---|---|
| Polarizing Agent | The choice of radical polarizing agent is crucial for efficient polarization transfer. |
| Temperature | DNP experiments are typically performed at cryogenic temperatures to increase electron polarization. |
| Magnetic Field Strength | The efficiency of DNP can be dependent on the magnetic field of the NMR spectrometer. |
Investigation of Protein-Protein and Protein-Nucleic Acid Interactions
The introduction of a ¹³C label at the glycine Cα position provides a sensitive, localized probe for monitoring molecular interactions by NMR. Glycine residues are frequently found in flexible loop regions of proteins, which are often involved in forming interaction interfaces. By monitoring the NMR signals of these labeled sites, researchers can map binding surfaces and characterize the structural changes that occur upon complex formation.
A primary and powerful technique for this purpose is Chemical Shift Perturbation (CSP) , also known as chemical shift mapping. nih.govprotein-nmr.org.uk Chemical shifts are highly sensitive to the local electronic environment of a nucleus. protein-nmr.org.uk When a ¹³C-labeled protein binds to its partner (another protein or a nucleic acid), changes in the chemical environment of the glycine residues at the interface will cause perturbations in their ¹³C chemical shifts.
The process involves acquiring a reference 2D heteronuclear NMR spectrum (e.g., a ¹H-¹³C HSQC experiment) of the ¹³C-labeled protein in its free form. Subsequently, the unlabeled binding partner is titrated into the sample, and spectra are recorded at various concentrations. nih.gov Glycine residues located at the binding interface or in regions undergoing conformational change upon binding will show significant changes in their corresponding peak positions in the NMR spectrum. protein-nmr.org.uk By tracking these shifts, the specific amino acids involved in the interaction can be identified. This method is particularly effective for studying weak to moderate binding interactions that are in fast exchange on the NMR timescale. nih.govprotein-nmr.org.uk
In solid-state NMR, specific labeling with ¹³C-glycine is invaluable for studying large, insoluble complexes. Techniques such as ¹³C-¹⁵N rotational echo double resonance (REDOR) and transferred echo double resonance (TEDOR) can be used to measure precise internuclear distances between the ¹³C-labeled glycine in one molecule and a ¹⁵N-labeled nucleus in its binding partner, providing direct structural constraints on the complex.
Table 1: Illustrative Chemical Shift Perturbation Data for a ¹³C-Labeled Glycine Residue Upon Binding
| State | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Combined Shift Perturbation (Δδ)¹ |
| Free Protein | 3.95 | 45.2 | 0.00 |
| Protein-Ligand Complex | 4.10 | 46.1 | 0.47 |
¹Combined Shift Perturbation (Δδ) is calculated using a weighted average of the proton and carbon chemical shift changes: Δδ = [(Δδ¹H)² + (α * Δδ¹³C)²]¹/² , where α is a weighting factor.
Methodological Considerations in NMR Data Acquisition and Analysis with ¹³C-Labeled Glycine
The successful application of ¹³C-labeled glycine in NMR studies relies on careful planning of both the data acquisition and analysis strategies. The choice of methods depends on whether the system is studied in solution or in the solid state and the specific information being sought.
Data Acquisition:
For solution NMR studies of protein interactions, the two-dimensional ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment is a primary tool. This experiment correlates the chemical shift of the ¹³C-labeled Cα with that of its directly attached proton, providing a unique peak for each labeled glycine residue. The high sensitivity of modern NMR spectrometers, often equipped with cryogenic probes, makes it possible to work with protein concentrations in the low micromolar range.
For solid-state NMR, which is essential for studying large macromolecular assemblies or membrane proteins, Cross-Polarization Magic-Angle Spinning (CP/MAS) is a fundamental technique. escholarship.org CP enhances the signal of the less abundant ¹³C nucleus by transferring magnetization from the more abundant protons. escholarship.org MAS involves spinning the sample at a high frequency at a specific angle (the "magic angle") to average out anisotropic interactions that would otherwise lead to broad, uninformative spectral lines. blogspot.com Specific pulse sequences designed to reintroduce dipolar couplings, such as Rotational Frequency-Driven Recoupling (RFDR), can be used to probe spatial proximities between ¹³C-labeled nuclei.
Isotopic labeling strategy is a critical consideration. While uniform ¹³C labeling can be informative, it often leads to complex spectra with significant peak overlap and broad lines due to ¹³C-¹³C scalar and dipolar couplings. nih.gov Site-specific labeling, as achieved using GLYCINE-N-FMOC (2-13C), circumvents these issues by introducing an isolated ¹³C spin, resulting in simpler spectra and sharper lines. nih.gov Fractional ¹³C labeling, where the protein is grown on media containing a mixture of ¹³C-labeled and unlabeled glucose, is another strategy to reduce spectral complexity and minimize line broadening from one-bond ¹³C-¹³C couplings. nih.govmdpi.com An optimal fractional labeling level is often between 25% and 35%. nih.gov
Data Analysis:
The primary method of analysis for interaction studies is the interpretation of Chemical Shift Perturbations (CSPs) . nih.gov The magnitude of the shift change for a given glycine residue is plotted against its position in the amino acid sequence. Residues exhibiting the largest perturbations are identified as being part of the interaction interface. It is important to note that significant conformational changes distant from the direct binding site can also lead to chemical shift changes, a phenomenon that must be considered during interpretation. protein-nmr.org.uk
In addition to identifying the binding site, NMR data can provide information on the binding affinity (Kd) by monitoring the chemical shift changes as a function of the titrant concentration and fitting the data to a binding isotherm. Furthermore, NMR relaxation experiments can be used to probe changes in the dynamics of the glycine residue upon complex formation. Changes in relaxation parameters like the longitudinal (T₁) and transverse (T₂) relaxation times can indicate whether a flexible loop becomes more rigid upon binding its partner.
Table 2: Common NMR Experiments for Studying Interactions with ¹³C-Labeled Glycine
| Experiment | State | Information Obtained |
| ¹H-¹³C HSQC | Solution | Maps interaction interface via Chemical Shift Perturbation (CSP). |
| ¹³C-¹³C NOESY | Solution | Provides through-space distance constraints between ¹³C nuclei. |
| ¹³C CP/MAS | Solid | Provides high-resolution spectra of insoluble complexes. |
| REDOR / TEDOR | Solid | Measures specific internuclear distances (e.g., ¹³C to ¹⁵N or ³¹P). |
| Relaxation Dispersion | Solution | Characterizes the kinetics and thermodynamics of binding events. utoronto.ca |
Mass Spectrometry Ms Applications
Quantitative Proteomics and Peptide Quantification
In the field of quantitative proteomics, GLYCINE-N-FMOC (2-13C) is primarily used in the synthesis of stable isotope-labeled (SIL) peptides. These synthetic peptides, which are chemically identical to their natural counterparts but differ in mass, function as ideal internal standards for the accurate quantification of proteins and peptides in complex biological samples using mass spectrometry. isotope.com The Fmoc (fluorenylmethyloxycarbonyl) protecting group facilitates its use in standard solid-phase peptide synthesis protocols.
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantifying molecules. The technique relies on the addition of a known quantity of an isotopically labeled version of the analyte to a sample. The ratio of the signal intensity of the native analyte to the labeled standard in the mass spectrometer allows for precise calculation of the analyte's concentration, correcting for sample loss during preparation and variations in instrument response.
GLYCINE-N-FMOC (2-13C) is used to synthesize labeled peptides that serve as internal standards in IDMS workflows for protein quantification. nih.gov For example, a target peptide of interest is synthesized incorporating the 13C-labeled glycine (B1666218). This heavy peptide is then spiked into a biological sample (e.g., cell lysate or plasma) at a known concentration. After sample processing, which often includes protein digestion, the sample is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrometer can distinguish between the 'light' native peptide and the 'heavy' labeled standard due to the mass difference. By comparing the peak areas or intensities of the two peptide forms, the absolute quantity of the native peptide, and by extension its parent protein, can be determined with high precision and accuracy. nih.gov
Table 1: Example Application of a 13C-Labeled Peptide in IDMS
| Step | Description | Rationale |
|---|---|---|
| 1. Standard Synthesis | A peptide standard containing a glycine residue is synthesized using GLYCINE-N-FMOC (2-13C). | Creates a 'heavy' version of the target peptide with a known mass shift. |
| 2. Spiking | A precise amount of the heavy peptide standard is added to the biological sample. | Introduces a reference for quantification that behaves identically to the native peptide during sample processing. |
| 3. Sample Preparation | The sample is processed (e.g., protein extraction, digestion) to isolate peptides. | Both native and heavy peptides are subject to the same potential losses. |
| 4. LC-MS Analysis | The peptide mixture is analyzed by LC-MS, separating peptides by chromatography and detecting them by mass. | The mass spectrometer resolves the native ('light') and standard ('heavy') peptide signals. |
| 5. Quantification | The ratio of the signal intensities of the light and heavy peptides is measured. | This ratio is used to calculate the exact concentration of the native peptide in the original sample. |
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for quantitative proteomics. nih.govsilantes.com In a typical SILAC experiment, two cell populations are grown in media that are identical except for one or more amino acids. One population receives the natural 'light' amino acids, while the other receives 'heavy' isotopically labeled amino acids (commonly ¹³C and/or ¹⁵N-labeled arginine and lysine). researchgate.netisotope.com This results in the in-vivo incorporation of the heavy amino acids into all newly synthesized proteins in the 'heavy' cell population. silantes.com
While GLYCINE-N-FMOC (2-13C) itself is not used directly in the cell culture media for metabolic labeling due to the presence of the Fmoc protecting group, it is instrumental in creating labeled peptide standards for SILAC experiments. These standards can be used to validate and provide absolute quantification for proteins identified and relatively quantified by the SILAC method. Furthermore, in "spike-in" SILAC approaches, a fully labeled proteome from a reference cell line is used as an internal standard for samples that cannot be metabolically labeled, such as clinical tissues. Peptides synthesized with GLYCINE-N-FMOC (2-13C) can serve as standards to calibrate the concentration of this reference proteome. chempep.com
Tracing of Metabolites and Metabolic Intermediates
The use of stable isotopes as tracers is a fundamental technique in metabolic research. By introducing a molecule labeled with a heavy isotope into a biological system, researchers can track the path of the label as the molecule is transformed through various biochemical reactions. nih.govbiorxiv.org [2-13C]glycine, the deprotected form of GLYCINE-N-FMOC (2-13C), is an effective tracer for monitoring one-carbon (1C) metabolism. escholarship.org
The 2-carbon of glycine can be transferred to tetrahydrofolate (THF) by the mitochondrial glycine cleavage system (GCS), forming methylene-THF. This one-carbon unit can then be used in the synthesis of numerous other essential metabolites. Mass spectrometry is used to detect the incorporation of the ¹³C label into these downstream products, revealing the activity of these metabolic pathways. escholarship.org
A study tracing the metabolic fate of [2-13C]glycine in human hepatoma cell lines demonstrated its incorporation into several key metabolites. The findings revealed how the 2-carbon of glycine contributes to nucleotide synthesis and other critical metabolic pathways. escholarship.org
Table 2: Isotopic Enrichment in Metabolites from [2-13C]glycine Tracer
| Metabolite | Mass Isotopomer Detected | Metabolic Pathway Implication |
|---|---|---|
| Deoxythymidine (dTMP) | M+1 | The ¹³C label is incorporated into the methyl group of dTMP, indicating the use of glycine-derived one-carbon units for thymidylate synthesis. escholarship.org |
| Purines (deoxyadenine, deoxyguanine) | M+3 | The ¹³C from glycine's 2-carbon is incorporated into the purine (B94841) ring, which is already labeled from other glycine-derived carbons, demonstrating a complex contribution to purine biosynthesis. escholarship.org |
| Serine | M+2 | Shows the interconversion of glycine and serine, with the labeled 2-carbon of glycine being retained during the synthesis of serine. escholarship.org |
| Methionine | M+1 | Indicates that the one-carbon unit derived from glycine is used in the methionine salvage pathway for remethylation of homocysteine. escholarship.org |
Data derived from studies on human hepatoma cell lines. escholarship.org
Structural Elucidation of Labeled Peptides and Proteins
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a primary tool for determining the amino acid sequence of peptides. In MS/MS, a specific peptide ion is isolated and then fragmented, and the resulting fragment ions are analyzed to reveal sequence information. The incorporation of a stable isotope label, such as ¹³C from GLYCINE-N-FMOC (2-13C), provides a distinct mass tag that aids in this process. musechem.comnih.gov
Metabolic Flux Analysis Mfa
Principles of ¹³C-Metabolic Flux Analysis
¹³C-Metabolic Flux Analysis (¹³C-MFA) is the most authoritative method for experimentally quantifying intracellular metabolic fluxes. nih.govsci-hub.sespringernature.com The fundamental principle involves introducing a substrate labeled with the stable isotope ¹³C, such as [2-¹³C]glycine, into a biological system. researchgate.netcreative-proteomics.com The cells are cultured under controlled conditions until they reach a metabolic and isotopic steady state, meaning the metabolic fluxes and the distribution of ¹³C in metabolites are constant. sci-hub.seresearchgate.net
Once the system is at a steady state, the ¹³C label from the initial tracer will have spread throughout the metabolic network, incorporating into various downstream metabolites. The specific pattern of ¹³C distribution, known as the mass isotopomer distribution (MID), in these metabolites is a direct consequence of the active metabolic pathways and their relative fluxes. shimadzu.com By measuring the MIDs in key metabolites—often protein-bound amino acids, which are stable and abundant—and applying computational modeling, researchers can deduce the rates of the intracellular reactions that produced these labeling patterns. nih.govspringernature.com
| Key Principle | Description |
| Isotope Tracer | A ¹³C-labeled substrate (e.g., [2-¹³C]glycine) is supplied to cells. |
| Steady State | Cells are grown until metabolic and isotopic steady states are achieved. sci-hub.seresearchgate.net |
| Label Distribution | The ¹³C label is incorporated into downstream metabolites via biochemical reactions. royalsocietypublishing.org |
| Measurement | Mass spectrometry or NMR is used to measure the mass isotopomer distributions (MIDs) in key metabolites, such as amino acids. researchgate.netshimadzu.com |
| Flux Calculation | A computational model of the cell's metabolic network is used to estimate fluxes by fitting the simulated MIDs to the experimentally measured data. nih.govnih.gov |
Mapping Intracellular Metabolic Pathways with ¹³C-Labeling
The use of ¹³C-labeled tracers allows researchers to map the intricate web of metabolic pathways in vivo. creative-proteomics.comroyalsocietypublishing.org When a labeled compound like [2-¹³C]glycine is metabolized, the ¹³C atom is transferred to subsequent products, effectively creating an isotopic fingerprint that reveals the journey of the carbon atom. royalsocietypublishing.org
For instance, the 2-carbon of glycine (B1666218) is known to be a primary contributor to the one-carbon (1C) metabolic network, a crucial set of pathways involved in the synthesis of nucleotides (the building blocks of DNA and RNA), amino acids like serine and methionine, and in methylation reactions. escholarship.org By feeding cells [2-¹³C]glycine and tracking the appearance of the ¹³C label in metabolites like serine, thymidine (B127349) (a DNA base), and purines, researchers can map the activity of the glycine cleavage system and folate-mediated one-carbon metabolism. escholarship.org This process allows for the unambiguous identification of active pathways and can even lead to the discovery of novel metabolic routes. plos.orgroyalsocietypublishing.org The selection of a specific tracer is a critical step in experimental design, as different tracers provide better resolution for different parts of the metabolic network. nih.gov
Quantifying Metabolic Fluxes in Biological Systems
Quantification of metabolic fluxes is achieved by integrating experimental labeling data with mathematical models. nih.gov The primary analytical techniques for measuring ¹³C enrichment are gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy. frontiersin.orgshimadzu.comresearchgate.net These methods can precisely determine the mass isotopomer distributions for numerous intracellular metabolites, including amino acids, organic acids, and sugar phosphates. nih.govd-nb.info
The workflow for quantification involves several key steps:
Culturing and Labeling: Cells are cultured with a ¹³C-labeled substrate. For proliferating cancer cells, typical uptake rates for amino acids like glutamine are in the range of 30–100 nmol/10⁶ cells/h, while others are taken up or secreted at rates of 2–10 nmol/10⁶ cells/h. nih.govd-nb.info
Sample Processing: After reaching an isotopic steady state, biomass is harvested. researchgate.net For the analysis of proteinogenic amino acids, cell protein is hydrolyzed to release the individual amino acids. shimadzu.com
Analytical Measurement: The labeling patterns of the target metabolites are measured using MS or NMR. researchgate.net
Flux Estimation: The measured labeling data, along with other measured rates (e.g., substrate uptake and product secretion), are used as inputs for a computational model. The model then calculates the set of intracellular fluxes that best explains the observed data. nih.gov
This rigorous approach allows for the assignment of precise quantitative values to the rates of reactions throughout central carbon metabolism. sci-hub.se
| Measurable Output | Analytical Technique | Purpose |
| Substrate Uptake/Product Secretion Rates | HPLC, Biochemistry Analyzers | Constrains the overall metabolic model by defining inputs and outputs. shimadzu.com |
| Mass Isotopomer Distributions (MIDs) of Amino Acids | GC-MS, LC-MS | Provides detailed information on the fragmentation of carbon backbones, revealing pathway usage. researchgate.netnih.gov |
| Positional Isotopomer (Isotopologue) Abundance | NMR Spectroscopy | Offers detailed information on ¹³C positions and carbon-carbon bond couplings, which is highly informative for flux analysis. researchgate.netnih.gov |
| Biomass Composition | GC-MS based protocols | Determines the stoichiometric demands for anabolic precursors (amino acids, nucleotides, lipids) required for cell growth. d-nb.info |
Application in Elucidating Specific Biochemical Pathways
The use of specifically labeled tracers like [2-¹³C]glycine is instrumental in dissecting complex and compartmentalized metabolic pathways. A prime example is the elucidation of one-carbon metabolism, which is compartmentalized between the mitochondria and the cytosol. escholarship.org
A study using [2-¹³C]glycine in human hepatoma cell lines successfully traced the metabolic fate of the glycine 2-carbon. escholarship.org The mitochondrial glycine cleavage system (GCS) catabolizes glycine, transferring its 2-carbon to tetrahydrofolate (THF) to form methylene-THF. This one-carbon unit can then be exported from the mitochondria as formate (B1220265) and used in the cytosol for critical biosynthetic processes. escholarship.org
The research demonstrated that the ¹³C label from [2-¹³C]glycine was incorporated into:
Serine: Demonstrating the reversibility of the serine hydroxymethyltransferase (SHMT) reaction.
Deoxythymidine (dTMP): A DNA nucleotide, indicating the use of the GCS-derived one-carbon unit for its synthesis.
Purines (deoxyadenosine and deoxyguanosine): The purine (B94841) ring incorporates carbon atoms from glycine itself as well as from formate.
Methionine: An essential amino acid whose synthesis depends on the one-carbon pool.
This specific application highlights how [2-¹³C]glycine can be used to quantify the flux through the GCS and its contribution to nucleotide and amino acid biosynthesis, providing critical insights into cellular proliferation and metabolism. escholarship.org
| Metabolite Analyzed | Origin of ¹³C Label from [2-¹³C]Glycine | Pathway Implicated |
| Serine (M+2) | From the 2-carbon of glycine via the Glycine Cleavage System (GCS). escholarship.org | Mitochondrial One-Carbon Metabolism |
| Thymidine (dT+1) | The methyl group is derived from the GCS-produced one-carbon unit. escholarship.org | Nucleotide Synthesis |
| Methionine (Met+1) | The methyl group is derived from the GCS-produced one-carbon unit. escholarship.org | Amino Acid Synthesis, Methylation Cycle |
| Purines (dA, dG) | Incorporation of the glycine backbone and the GCS-derived one-carbon unit. escholarship.org | De Novo Purine Synthesis |
Methodological Frameworks for ¹³C-MFA Data Interpretation
The interpretation of ¹³C labeling data is a complex computational task that relies on robust methodological frameworks. researchgate.net These frameworks integrate the experimental data into a mathematical model of cellular metabolism to generate a quantitative flux map. nih.gov
The core components of this framework are:
Metabolic Network Model: A detailed map of the biochemical reactions believed to be active in the cell. This model defines the stoichiometric relationships between all metabolites. nih.govresearchgate.net For mammalian cells, these models must account for compartmentalization between the cytosol and mitochondria. nih.gov
Isotopomer Balance Equations: A system of equations that describes how the labeling of each metabolite changes as a function of the fluxes and the labeling of its precursors. frontiersin.orgresearchgate.net
Optimization Algorithms: Fluxes are estimated by minimizing the difference between the experimentally measured labeling patterns and the labeling patterns predicted by the model. nih.gov This is a least-squares regression problem where the fluxes are the parameters to be estimated.
Statistical Analysis: After a best-fit flux map is obtained, rigorous statistical analysis, such as chi-squared tests and sensitivity analysis, is performed to assess the goodness-of-fit and to calculate confidence intervals for each estimated flux. sci-hub.sespringernature.com
Advanced strategies, such as performing parallel labeling experiments with multiple different tracers (e.g., [1,2-¹³C]glucose and [U-¹³C]glutamine), are often employed to increase the precision and resolution of the resulting flux map. vanderbilt.edusci-hub.senih.gov The development of user-friendly software has made these powerful analytical techniques more accessible to the broader research community. vanderbilt.eduspringernature.comosti.gov
Role in Advanced Materials and Conjugates Research
Functionalization of Nanomaterials with Fmoc-Glycine Derivatives
The surface modification of nanomaterials is critical for tailoring their physical, chemical, and biological properties to suit specific applications, from drug delivery to catalysis. nih.govwiley-vch.de Fmoc-glycine derivatives, including GLYCINE-N-FMOC (2-¹³C), are utilized in this field primarily as a robust method for quantifying surface functional groups, a crucial step in ensuring the quality and consistency of the final material. kobv.de
A primary application involves the quantification of primary amino groups on the surface of various nanomaterials. rsc.org Researchers have successfully employed Fmoc-Gly-OH to determine the loading of amino groups on core-shell nanostructures, such as TiO₂@SiO₂, and on natural nanomaterials like halloysite (B83129) nanotubes. rsc.orgnih.govnih.govunimi.it The general procedure involves two key steps:
Coupling: The nanomaterial, previously functionalized with an aminosilane (B1250345) like 3-(aminopropyl)trimethoxysilane (APTMS), is reacted with Fmoc-Gly-OH. This reaction forms a stable amide bond between the surface amino groups and the glycine (B1666218) derivative.
Cleavage and Quantification: The Fmoc protecting group is then cleaved from the surface using a base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). nih.govnih.gov This reaction releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance. kobv.de By measuring the absorbance of this adduct using UV-vis spectroscopy, the number of Fmoc groups, and thus the number of initial amino groups on the nanomaterial surface, can be accurately calculated based on the Beer-Lambert law. nih.govnih.gov
The use of the ¹³C labeled variant, GLYCINE-N-FMOC (2-¹³C), in this process would enable alternative or complementary analytical methods. For instance, the cleaved adduct containing the ¹³C label could be quantified with high precision using mass spectrometry. Furthermore, solid-state NMR spectroscopy could be employed to directly study the functionalized nanomaterial, providing insights into the chemical environment and attachment of the glycine moiety on the surface before cleavage.
Beyond quantification, Fmoc-amino acid derivatives have been used for non-covalent functionalization to enhance the properties of nanomaterials. For example, conjugates of polyethylene (B3416737) glycol (PEG) and Fmoc-amino acids have been used to coat magnetic carbon nanotubes, significantly improving their dispersion and stability in aqueous media for potential biomedical applications. itu.edu.tr
| Nanomaterial | Functionalization Purpose | Methodology | Key Findings | Reference |
|---|---|---|---|---|
| TiO₂@SiO₂ Core-Shell | Quantification of surface amino groups | Coupling with Fmoc-Gly-OH followed by piperidine cleavage and UV-vis measurement of the dibenzofulvene-piperidine adduct. | The amount of Fmoc groups was calculated to be between 6 to 9 µmol/g, indicating successful quantification of active amino groups. | nih.gov, nih.gov |
| Halloysite Nanotubes (HNTs) | Quantification of surface amino groups | Covalent bonding of Fmoc groups to APTES-functionalized HNTs, followed by cleavage and UV-vis quantification. | The method proved to be simple, reliable, and showed good accordance with thermogravimetric analysis (TGA) for quantifying surface functionalization. | rsc.org, unimi.it |
| Magnetic Carbon Nanotubes (mCNTs) | Improve aqueous dispersion and stability | Non-covalent coating with conjugates of polyethylene glycol (PEG) and Fmoc-amino acids. | The functionalization successfully increased the stability of mCNTs in water, showing promise for biomedical applications. | itu.edu.tr |
Synthesis of N-Substituted Glycine Oligomers (Peptoids) for Biomimetic Applications
Peptoids, or N-substituted glycine oligomers, are a class of peptide mimics that have garnered significant interest in biomaterials and drug discovery. nih.govresearchgate.net They are resistant to proteolytic degradation and can be designed to fold into stable, well-defined secondary structures, making them excellent candidates for biomimetic applications, such as developing novel antifreeze agents or mimics of protein-protein interaction domains. nih.govrsc.org
The most common and efficient method for creating sequence-defined peptoids is the "submonomer" solid-phase synthesis, first reported by Zuckermann et al. escholarship.orgucsb.edu This technique involves a two-step iterative cycle performed on a solid support resin:
Acylation: A haloacetic acid, typically bromoacetic acid, is coupled to a resin-bound amine. escholarship.orgnih.gov
Displacement: A primary amine "submonomer" is introduced, which displaces the bromide to form the N-substituted glycine residue. escholarship.orgnih.gov
This method is robust, amenable to automation, and allows for the incorporation of a vast diversity of side chains by simply varying the primary amine used in the displacement step. nih.govacs.org The synthesis is compatible with standard Fmoc-based solid-phase peptide synthesis protocols, enabling the creation of peptide-peptoid hybrids. escholarship.orgucsb.edu
The incorporation of GLYCINE-N-FMOC (2-¹³C) into this workflow serves a critical analytical purpose. While the Fmoc group is typically removed from the initial resin linker before peptoid synthesis begins, ¹³C-labeled glycine units can be incorporated into the peptoid backbone itself. By using ¹³C-labeled precursors in the acylation step, specific monomer units within the oligomer can be isotopically tagged. This selective labeling is invaluable for structural studies of the resulting peptoids using NMR spectroscopy. acs.orgfigshare.com The ¹³C nucleus acts as a sensitive probe to:
Investigate the cis/trans isomerization of the tertiary amide bonds, which dictates the peptoid's secondary structure.
Analyze the local environment and dynamics of specific residues.
Confirm the final structure and sequence of the synthesized oligomer.
This detailed structural information is crucial for the rational design of peptoids with specific biomimetic functions, such as creating foldamers that mimic the structure and function of natural peptides. acs.orgfigshare.com
| Research Focus | Synthesis Method | Role of Isotopic Labeling | Biomimetic Application | Reference |
|---|---|---|---|---|
| Sequence-Defined Peptoid Oligomers | Solid-Phase Submonomer Synthesis | Structural analysis via NMR; elucidation of cis/trans amide bond populations and conformational dynamics. | Peptide mimics, drug discovery, foldamers, nanostructured materials. | nih.gov, escholarship.org, nih.gov |
| Conformationally Ordered Peptoids | Solid-Phase Synthesis with N-aryl side chains | Solution NMR studies to verify the preference for trans-amide bonds, confirming structural stability. | Design of new structural motifs in biomimetic oligopeptoid systems. | acs.org, figshare.com |
| Antifreeze Peptoid Oligomers | Solid-Phase Submonomer Synthesis | Characterization of novel structures designed to mimic antifreeze proteins. | Development of non-toxic antifreeze agents for cryopreservation. | rsc.org |
Development of Labeled Probes for Interfacial Studies
Understanding and quantifying molecular interactions at interfaces is a fundamental challenge in materials science and biology. GLYCINE-N-FMOC (2-¹³C) can be used as a component in the development of sophisticated probes for these studies. The Fmoc group acts as a cleavable reporter moiety, while the ¹³C label provides a distinct signal for highly sensitive detection.
As detailed in section 7.1, the use of Fmoc-glycine to quantify amino groups on nanomaterial surfaces is a prime example of its application as an interfacial probe. kobv.de In this context, the Fmoc-glycine molecule probes the reactive surface of a material, and the subsequent cleavage and detection of the Fmoc-derived adduct provides a quantitative measure of the surface's chemical properties. nih.govnih.gov
The introduction of a ¹³C label enhances this capability. Instead of relying solely on UV-vis spectroscopy, the cleaved dibenzofulvene-piperidine adduct, now containing a ¹³C atom from the original glycine, can be quantified using isotope dilution mass spectrometry. nih.gov This method, which uses a known amount of an isotopically labeled standard to quantify an unlabeled analyte, is known for its high accuracy and precision and could be adapted for this purpose. This would be particularly useful for complex biological or environmental samples where background absorbance might interfere with spectrophotometric methods.
Furthermore, stable isotope labeling is a cornerstone of modern proteomics and metabolomics for tracking molecular interactions. nih.govchempep.comjpt.com A peptide or peptoid synthesized with a GLYCINE-N-FMOC (2-¹³C) derived unit could be used as a probe to study interactions at a solid-liquid or cell-material interface. Changes in the NMR spectrum of the ¹³C label upon binding to a surface could provide information on the conformation and dynamics of the probe molecule at that interface. This allows researchers to investigate how materials interact with biological systems at a molecular level, which is critical for the development of biocompatible implants, biosensors, and drug delivery systems. nih.gov
Future Directions and Emerging Research Avenues
Integration of Multi-Omics Data with Isotopic Tracing
The integration of data from various "-omics" fields with stable isotope tracing is a rapidly advancing frontier. Combining fluxomics—the study of metabolic fluxes—with genomics, transcriptomics, proteomics, and metabolomics provides a more holistic view of cellular function. hilarispublisher.com This multi-faceted approach allows researchers to connect metabolic pathway activity with the underlying genetic and regulatory networks.
Stable isotope metabolomics, using tracers like 13C-labeled compounds, enables the tracking of carbon flow through metabolic networks. osti.gov When this data is combined with other omics datasets, it can reveal how microbial community composition correlates with the metabolism of different carbon sources in complex environments like soil. osti.gov For instance, analyzing 13C-labeled metabolite profiles can identify markers for microbial growth and activity. osti.gov This integrated approach is crucial for understanding the intricate interactions within biological systems, such as the metabolic reprogramming that occurs in various disease states. The future will likely see the development of sophisticated data analysis tools and databases designed to store, retrieve, and compare metabolic flux data alongside other omics information. hilarispublisher.com
Development of Novel Labeled Amino Acid Building Blocks
The synthesis and application of novel isotopically labeled amino acid building blocks are critical for advancing research in proteomics and structural biology. The development of versatile, high-yield synthetic routes for 13C-labeled amino acids is expanding the toolkit available for studying protein structure and function, particularly in complex systems like mammalian cells. nih.govrsc.org
Historically, producing labeled proteins in mammalian cells has been challenging due to the cells' inability to synthesize certain amino acids. nih.gov Recent advancements have enabled the cost-effective synthesis of 13C methyl-labeled amino acids, which can then be efficiently incorporated into proteins expressed in host systems like human embryonic kidney (HEK293) cells. nih.govrsc.orgresearchgate.net This allows for the study of large, complex proteins and receptor domains that require the specific post-translational modifications provided by mammalian cells. nih.gov Future efforts will likely focus on extending these synthetic methods to a wider range of amino acids and labeling patterns, as well as developing building blocks for other macromolecules like DNA, to probe their structural dynamics. nih.govisotope.com
| Labeled Precursor Example | Host System | Application | Key Finding |
| ¹³C methyl-labeled Ile, Val, Leu | Yeast | Protein Folding Studies | Extends labeling to proteins that do not fold correctly in bacteria. nih.gov |
| ¹³C-γ2-Ile, ¹³C-γ1,γ2-Val | HEK293 cells | Structural analysis of human receptors | Near 100% labeling efficiency with no apparent scrambling. nih.gov |
| U-¹³C-glucose | Rat Astrocytes | Untargeted Metabolomics | Discovered novel biochemical pathways and changes in metabolite fates. acs.org |
| ¹³C-labeled DNA phosphoramidites | Solid Phase Synthesis | NMR studies of DNA dynamics | Enables investigation of complex DNA structures like G-quadruplexes. nih.gov |
Advancements in Spectroscopic Techniques for Isotopic Analysis
Progress in spectroscopic techniques is enhancing the precision, sensitivity, and scope of isotopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for detecting and quantifying 13C labeling in metabolites. physiology.orgnih.gov
NMR spectroscopy is particularly powerful for its ability to provide detailed positional information on 13C labeling within a molecule's carbon backbone, which is crucial for accurate metabolic flux analysis. nih.govirisotope.com Recent hardware developments have significantly improved the sensitivity of NMR methods. nih.gov Innovations such as isotope ratio monitoring 13C NMR (irm-13C NMR) and the use of polarization transfer sequences like INEPT are reducing experiment times and making the technique accessible for a wider range of applications, including the origin assignment of various compounds. bohrium.com
Mass spectrometry, especially Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), is widely used to measure 13C-enrichment in metabolites. physiology.orgnih.gov Ongoing improvements in MS instrumentation, including more efficient ionization techniques, advanced ion separation systems, and sensitive detectors, are enabling more precise and accurate isotope ratio measurements from smaller sample sizes. rsc.org These advancements are critical for both targeted and untargeted metabolomics studies that track isotopic labels. acs.org
| Technique | Advantage | Application in Isotopic Analysis |
| NMR Spectroscopy | Provides direct quantitative positional information of isotopes. nih.gov | Analyzing ¹³C labeling patterns in amino acids and other metabolites for metabolic flux analysis. nih.gov |
| Mass Spectrometry (MS) | High sensitivity and ability to analyze complex mixtures. | Measuring isotopic enrichment in metabolites to determine substrate contributions to metabolic pathways. physiology.org |
| irm-13C NMR | High precision for position-specific isotope analysis. bohrium.com | Determining ¹³C/¹²C ratios in organic and inorganic compounds. bohrium.com |
| GC-MS / LC-MS | Robust and established methods for metabolite separation and detection. | Quantifying mass isotopomer distributions for flux determination. physiology.orgnih.gov |
Computational Modeling and Simulation for Isotopic Data Interpretation
Computational modeling and simulation are indispensable for translating raw isotopic labeling data into meaningful biological insights. nih.gov These tools are essential for estimating metabolic fluxes, assessing the statistical significance of the results, and designing optimal isotopic tracer experiments. nih.govresearchgate.net
13C-Metabolic Flux Analysis (13C-MFA) combines labeling data with a stoichiometric model of a metabolic network to computationally estimate intracellular fluxes. nih.gov Advanced computational frameworks have been developed to handle data from complex experiments, such as those involving instationary labeling or multiple isotopic tracers. physiology.orgnih.gov These tools allow for the simulation of labeling experiments, sensitivity analysis, and statistical evaluation of flux estimates. nih.gov
Future developments will likely focus on creating more sophisticated models that can integrate multi-omics data and account for the complex regulation of metabolic networks. hilarispublisher.com The use of Monte Carlo algorithms and other simulation techniques can help predict the outcomes of experiments and optimize the choice of isotopic tracers to achieve specific research objectives, such as resolving fluxes in a particular pathway. researchgate.net Furthermore, as datasets grow in size and complexity, there is a continuous need for robust software that can automate data processing and provide clear visualizations of metabolic models and flux maps. acs.orgpsu.edu
Q & A
Basic Research Questions
Q. How should GLYCINE-N-FMOC (2-¹³C) be stored to maintain isotopic integrity and purity for mass spectrometry applications?
- Methodological Answer : Store the compound at -5°C to 5°C in a dry, light-protected environment to prevent degradation. Regularly verify purity (98%) and isotopic enrichment (¹³C: 99%; ¹⁵N: 98%) using HPLC coupled with high-resolution mass spectrometry (HRMS). Pre-cool solvents and equipment to avoid temperature fluctuations during experimental use .
Q. What analytical techniques are recommended to validate the isotopic labeling and chemical stability of GLYCINE-N-FMOC (2-¹³C)?
- Methodological Answer : Use a combination of ¹³C NMR to confirm positional ¹³C labeling and LC-MS/MS to assess isotopic enrichment. For stability testing, conduct accelerated degradation studies under varying pH and temperature conditions, followed by comparative chromatographic analysis (e.g., reverse-phase HPLC) .
Q. How can GLYCINE-N-FMOC (2-¹³C) be integrated into solid-phase peptide synthesis (SPPS) for isotopic labeling studies?
- Methodological Answer : Incorporate the compound during the Fmoc-deprotection step, ensuring coupling efficiency >95% via continuous monitoring with Kaiser tests. Post-synthesis, purify labeled peptides using preparative HPLC and validate isotopic incorporation via MALDI-TOF/TOF with fragmentation analysis to distinguish ¹³C- and ¹⁵N-derived ions .
Advanced Research Questions
Q. How can isotopic dilution be minimized when using GLYCINE-N-FMOC (2-¹³C) in metabolic flux analysis (MFA)?
- Methodological Answer : Design experiments with pulse-chase protocols to track labeled glycine incorporation dynamically. Use compartmental modeling (e.g., INCA software) to account for isotopic dilution in cellular pools. For example, in neuroenergetic studies, interleaved ¹³C MRS at high magnetic fields (≥7T) improves sensitivity to detect low-abundance isotopomers .
Q. What strategies resolve discrepancies in ¹³C enrichment data between GC-MS and NMR platforms when analyzing GLYCINE-N-FMOC (2-¹³C)-derived metabolites?
- Methodological Answer : Cross-validate results using dual-platform analysis : GC-MS for high-sensitivity detection of low-abundance metabolites (e.g., ketones) and ¹³C NMR for positional isotopomer resolution. Normalize data against internal standards (e.g., [2-¹³C]pyruvate) and apply natural abundance correction algorithms .
Q. How to model competing metabolic pathways when tracing GLYCINE-N-FMOC (2-¹³C) in hepatic gluconeogenesis studies?
- Methodological Answer : Employ dynamic metabolic flux analysis (DMFA) with hyperpolarized [2-¹³C]dihydroxyacetone (DHA) as a tracer. Monitor intermediates like [2-¹³C]phosphoenolpyruvate (PEP) via real-time ¹³C MRS. Use kinetic models to differentiate gluconeogenic (PEP → glucose) vs. glycolytic (PEP → pyruvate) fluxes under varying perfusion conditions .
Q. What experimental controls are critical for ensuring specificity in ¹³C/¹⁵N dual-labeled peptide detection using GLYCINE-N-FMOC (2-¹³C)?
- Methodological Answer : Include unlabeled controls to baseline natural abundance ¹³C/¹⁵N signals. For tandem MS, optimize collision energy to maximize diagnostic fragment ions (e.g., y-ions with ¹³C/¹⁵N shifts). Use isotopic envelope deconvolution software (e.g., MaxQuant) to quantify label incorporation against theoretical distributions .
Data Analysis & Contradiction Management
Q. How to address low ¹³C enrichment signals in GLYCINE-N-FMOC (2-¹³C) tracing studies despite high initial labeling efficiency?
- Methodological Answer : Investigate potential isotopic scrambling via side reactions (e.g., transamination). Perform time-course MS/MS analysis to track label redistribution. If scrambling is detected, switch to kinetic labeling protocols with shorter incubation times or use metabolic inhibitors (e.g., aminooxyacetate for transaminase inhibition) .
Q. What statistical approaches are recommended for interpreting heterogeneous ¹³C enrichment data across biological replicates?
- Methodological Answer : Apply mixed-effects models to account for biological variability. Use bootstrapping to estimate confidence intervals for flux rates. For small sample sizes, non-parametric tests (e.g., Mann-Whitney U) with false discovery rate (FDR) correction are preferable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
